molecular formula C8H12N2O3 B13906404 Methyl 1-ethyl-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate CAS No. 1807328-15-9

Methyl 1-ethyl-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13906404
CAS No.: 1807328-15-9
M. Wt: 184.19 g/mol
InChI Key: RLGSBQAWZBEOFC-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then subjected to purification processes to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-ethyl-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and pain, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.

    1,3-Dimethyl-5-pyrazolone: Used in the synthesis of medicinal compounds.

Uniqueness

Methyl 1-ethyl-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

1807328-15-9

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 1-ethyl-5-(hydroxymethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-3-10-6(5-11)4-7(9-10)8(12)13-2/h4,11H,3,5H2,1-2H3

InChI Key

RLGSBQAWZBEOFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OC)CO

Origin of Product

United States

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